REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6]N=[C:4]([CH3:8])[CH:3]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+:19].[NH4+].[CH3:21][OH:22]>OS(O)(=O)=O.O>[Br:1][C:2]1[CH:3]=[C:4]([CH3:8])[N:19]=[C:6]([CH2:21][OH:22])[CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ammonium peroxydisulfate
|
Quantity
|
7.33 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ammonium peroxydisulfate
|
Quantity
|
7.33 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
ADDITION
|
Details
|
is carefully added
|
Type
|
ADDITION
|
Details
|
is added as a sat. aq. solution
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Methanol is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the remaining solution is diluted with sat. aq. NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 3:7
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC(=C1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |